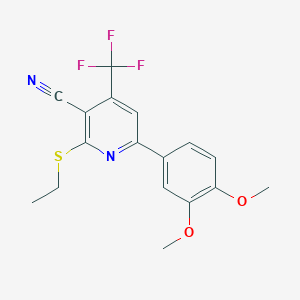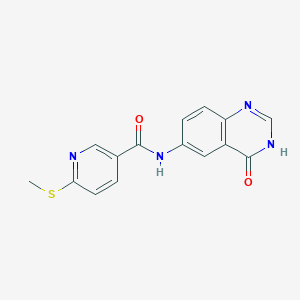
6-(3,4-Dimethoxyphenyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3,4-Dimethoxyphenyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a nicotinonitrile core substituted with a 3,4-dimethoxyphenyl group, an ethylthio group, and a trifluoromethyl group, making it a subject of interest for chemists and researchers.
准备方法
The synthesis of 6-(3,4-Dimethoxyphenyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile involves multiple steps, typically starting with the preparation of the nicotinonitrile core. The synthetic route may include:
Formation of the Nicotinonitrile Core: This step involves the reaction of suitable precursors under specific conditions to form the nicotinonitrile structure.
Introduction of Substituents: The 3,4-dimethoxyphenyl group, ethylthio group, and trifluoromethyl group are introduced through various substitution reactions. These steps may involve the use of reagents such as dimethoxybenzene, ethylthiol, and trifluoromethylating agents.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures, with the use of catalysts and solvents to facilitate the desired transformations.
Industrial production methods for this compound would likely involve scaling up these synthetic routes, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale operations.
化学反应分析
6-(3,4-Dimethoxyphenyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: Hydrolysis reactions can break down the compound into simpler components under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, and they can include various derivatives with modified functional groups.
科学研究应用
6-(3,4-Dimethoxyphenyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: Researchers study the compound’s interactions with biological systems to understand its potential effects and mechanisms of action.
Medicine: The compound may have potential therapeutic applications, and studies are conducted to explore its efficacy and safety in medical treatments.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
作用机制
The mechanism by which 6-(3,4-Dimethoxyphenyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to receptors, enzymes, or other proteins, leading to changes in cellular processes and functions. The exact pathways and targets depend on the specific context of its application, whether in biological systems or chemical reactions.
相似化合物的比较
When compared to similar compounds, 6-(3,4-Dimethoxyphenyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile stands out due to its unique combination of substituents. Similar compounds may include:
6-(3,4-Dimethoxyphenyl)-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile: Differing by the presence of a methylthio group instead of an ethylthio group.
6-(3,4-Dimethoxyphenyl)-2-(ethylthio)-4-(methyl)nicotinonitrile: Differing by the presence of a methyl group instead of a trifluoromethyl group.
6-(3,4-Dimethoxyphenyl)-2-(ethylthio)-4-(trifluoromethyl)pyridine: Differing by the absence of the nitrile group.
属性
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-ethylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2S/c1-4-25-16-11(9-21)12(17(18,19)20)8-13(22-16)10-5-6-14(23-2)15(7-10)24-3/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTWDBUIABSKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C(=CC(=N1)C2=CC(=C(C=C2)OC)OC)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Chloro-N-[3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propyl]propanamide](/img/structure/B2703835.png)
![N-(2-ethoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2703836.png)
![N-(4-tert-butylphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2703837.png)
![8-(4-fluorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2703838.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethoxybenzamide](/img/structure/B2703840.png)


![N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-4-chlorobenzenecarboxamide](/img/structure/B2703848.png)
![(3Z)-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2703852.png)


![3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-mercapto-3H-quinazolin-4-one](/img/structure/B2703856.png)

![ethyl 5-(2H-1,3-benzodioxole-5-amido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2703858.png)
